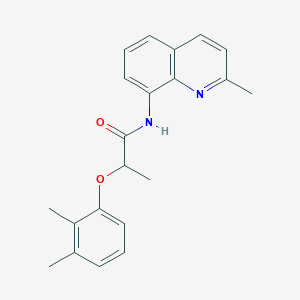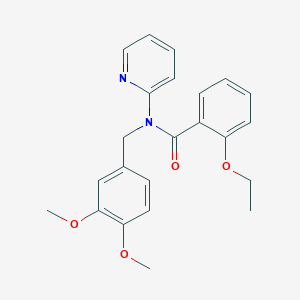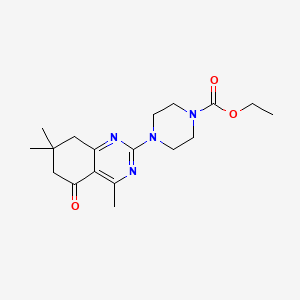![molecular formula C19H14F2N2O4S B11347058 N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11347058.png)
N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Difluormethylgruppe, einen Benzodioxinring und einen Oxazolring umfasst. Diese strukturellen Merkmale tragen zu ihren besonderen chemischen Eigenschaften und potenziellen biologischen Aktivitäten bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Oxazolrings, die Einführung der Difluormethylgruppe und die Kupplung der Benzodioxineinheit. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Kosteneffizienz und Skalierbarkeit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktionssysteme können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. den Oxazolring zu reduzieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen zu Derivaten mit verschiedenen funktionellen Gruppen führen können.
Wissenschaftliche Forschungsanwendungen
N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die potenziellen biologischen Aktivitäten der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Enzyminhibition und Rezeptorbindung.
Medizin: Sie kann therapeutisches Potenzial bei der Behandlung von Krankheiten haben, indem sie auf bestimmte biologische Pfade abzielt.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Difluormethylgruppe und der Oxazolring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, der Modulation ihrer Aktivität und der Auslösung nachgeschalteter Effekte. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und dem Ziel ab.
Wirkmechanismus
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and oxazole ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Oxazolderivate und Benzodioxin-haltige Moleküle. Beispiele hierfür sind:
- N-{4-[(Difluormethyl)sulfanyl]phenyl}-2-[(3-Isopropyl-4-oxo-3,4-dihydro-2-chinazolinyl)sulfanyl]acetamid
- N-{4-[(Difluormethyl)sulfanyl]phenyl}-2-[(4-oxo-3-propyl-3,4-dihydro-2-chinazolinyl)sulfanyl]acetamid
Einzigartigkeit
Die Einzigartigkeit von N-{4-[(Difluormethyl)sulfanyl]phenyl}-5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-carboxamid liegt in seiner spezifischen Kombination aus funktionellen Gruppen und Ringen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C19H14F2N2O4S |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[4-(difluoromethylsulfanyl)phenyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14F2N2O4S/c20-19(21)28-13-4-2-12(3-5-13)22-18(24)14-10-16(27-23-14)11-1-6-15-17(9-11)26-8-7-25-15/h1-6,9-10,19H,7-8H2,(H,22,24) |
InChI-Schlüssel |
GWBIKMHGVBCDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346976.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346981.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11346982.png)

![2-(4-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11346996.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pyridinylmethyl)acetamide](/img/structure/B11347005.png)
![propan-2-yl {2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11347016.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11347027.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11347037.png)

![2-(4-bromophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11347050.png)
![2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11347055.png)
